

Application Notes and Protocols for Vulolisib In Vivo Mouse Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Vulolisib is a potent and selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3K α) isoform, a key component of the PI3K/AKT/mTOR signaling pathway.[1][2] Mutations in the PIK3CA gene, which encodes the p110 α catalytic subunit of PI3K α , are among the most common oncogenic drivers in various cancers, including breast cancer.[3] These mutations lead to constitutive activation of the PI3K pathway, promoting cell growth, proliferation, and survival.[4] **Vulolisib** is designed to specifically target this pathway in cancer cells harboring PIK3CA mutations.[1][4] Some inhibitors in this class, such as inavolisib, not only block the kinase activity but also induce the degradation of the mutant p110 α protein, leading to a more sustained inhibition of downstream signaling.[5][6]

These application notes provide a comprehensive overview of the in vivo treatment protocol for **Vulolisib** in mouse xenograft models of cancer, based on established methodologies for similar PI3K α inhibitors like alpelisib and inavolisib.[7][8]

Mechanism of Action

Vulolisib selectively inhibits the p110 α catalytic subunit of PI3K α .[1] In cancer cells with activating PIK3CA mutations, this inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the

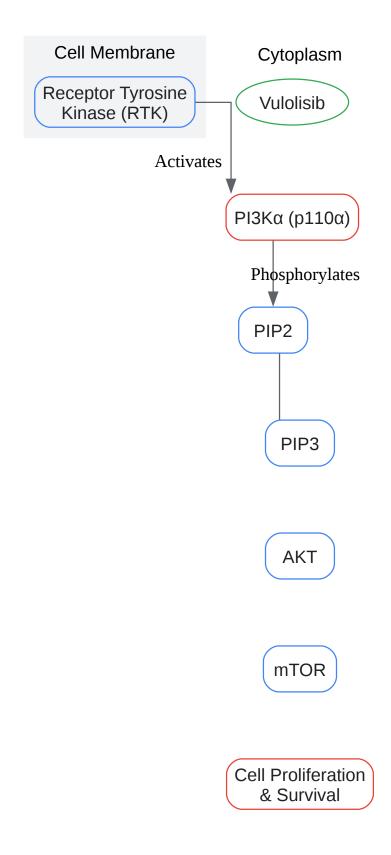


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serine/threonine kinase AKT.[4] Deactivated AKT can no longer phosphorylate a range of downstream targets, including mTOR, which ultimately leads to decreased cell proliferation and survival.[3]





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Figure 1: Simplified PI3K/AKT signaling pathway and the inhibitory action of **Vulolisib**.



Data Presentation

The following tables summarize representative quantitative data from in vivo mouse studies using PI3K α inhibitors with a similar mechanism of action to **Vulolisib**.

Table 1: In Vivo Efficacy of PI3Kα Inhibitors in Xenograft Models

Compound	Mouse Model	Cancer Type	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
Alpelisib	Nude Mice	Neuroblasto ma (KELLY cells)	30 mg/kg, oral gavage, daily for 10 days	Significant suppression of tumor growth	[7][9]
Alpelisib	NOD/SCID Mice	Pancreatic Cancer (PPC cells)	40 mg/kg, oral gavage, 5 days/week for 2 weeks	Significant reduction in tumor area and weight	[10]
Inavolisib (GDC-0077)	NCR Nude Mice	Breast Cancer (HCC1954 cells)	25 mg/kg, oral	106% (regression) in combination therapy	[8]
Alpelisib	NSG Mice	Breast Cancer (MCF10A- PIK3CAH104 7R)	50 mg/kg, oral gavage, 5 days on/2 days off	Drastically delayed tumor formation	[11]

Table 2: Pharmacokinetic Parameters of Representative PI3Kα Inhibitors in Mice



Compoun d	Dose & Route	T1/2 (h)	Cmax (ng/mL)	AUC (h*ng/mL)	Oral Bioavaila bility (%)	Referenc e
Inavolisib	N/A	Low systemic clearance in mice	N/A	N/A	57.5 - 100	[5][12]
Alpelisib	1 mg/kg, IV (Rat)	2.9	N/A	N/A	N/A	[13]

Experimental Protocols In Vivo Xenograft Mouse Model Protocol

This protocol describes the establishment of a tumor xenograft in mice and subsequent treatment with **Vulolisib**.

- 1. Cell Culture and Implantation:
- Culture human cancer cells with a known PIK3CA mutation (e.g., HCC1954, KPL-4) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., a 1:1 mixture of medium and Matrigel).
- Subcutaneously inject 5 x 106 tumor cells into the flank of immunocompromised mice (e.g., NCR nude or NOD/SCID).[8]
- Monitor the mice for tumor growth.
- 2. Tumor Growth Monitoring and Randomization:
- Measure tumor volume regularly (e.g., twice weekly) using calipers. The formula for tumor volume is: (Length x Width2) / 2.[7]

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• When tumors reach a predetermined average volume (e.g., 150-250 mm3), randomly assign the mice to treatment and control groups.[8][14]

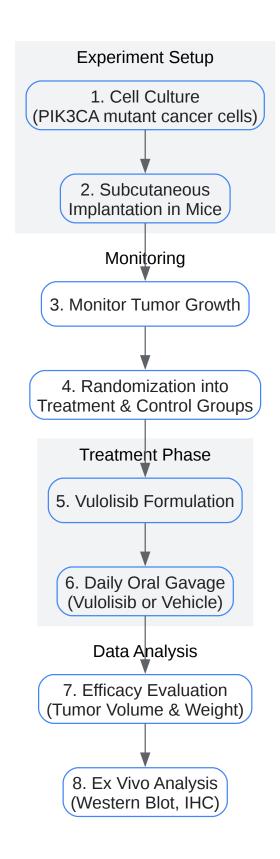
3. Vulolisib Formulation and Administration:

- Formulation: Prepare a suspension of **Vulolisib** in a vehicle such as 0.5% methylcellulose and 0.5% Tween-80 in saline, or 5% DMSO, 40% PEG300, 5% Tween-80, and 50% PBS.[7] [13] The specific formulation may need optimization for **Vulolisib**.
- Dosage: Based on preclinical studies with similar compounds, a starting dose of 25-50 mg/kg can be used.[8][11]
- Administration: Administer the formulated **Vulolisib** or vehicle control to the respective groups via oral gavage once daily.[7][11]

4. Efficacy Evaluation:

- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).





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Figure 2: General experimental workflow for in vivo mouse studies with Vulolisib.



Pharmacodynamic Marker Analysis

To confirm the on-target activity of **Vulolisib**, the phosphorylation status of downstream effectors like AKT can be assessed.

- 1. Sample Collection:
- Collect tumor samples at various time points after the final dose of **Vulolisib**.
- Immediately snap-freeze the samples in liquid nitrogen and store them at -80°C.
- 2. Western Blotting:
- Homogenize the tumor tissue and extract proteins using a suitable lysis buffer.
- Determine protein concentration using a standard assay (e.g., BCA).
- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., β-actin).
- Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
- A reduction in the p-AKT/total AKT ratio in the Vulolisib-treated group compared to the vehicle control would indicate target engagement.

Conclusion

This document provides a foundational protocol for the in vivo evaluation of **Vulolisib** in mouse models of cancer. The provided methodologies and data for similar PI3Kα inhibitors serve as a strong starting point for designing and executing robust preclinical studies. It is crucial to optimize parameters such as vehicle formulation, dosage, and treatment schedule specifically for **Vulolisib** to achieve the most reliable and reproducible results.



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